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molecular formula C12H15NO3 B1668357 Carbofuran CAS No. 1563-66-2

Carbofuran

Cat. No. B1668357
M. Wt: 221.25 g/mol
InChI Key: DUEPRVBVGDRKAG-UHFFFAOYSA-N
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Patent
US04315861

Procedure details

3.35 g (0.025 moles) of 2,3-dihydro-2,2-dimethyl-benzofuran-7-ol are reacted with 6 g (0.025 moles) of N-methylcarbamoyl-benzoic acid sulfimide in 15 ml of acetone, in the presence of 2.56 g (0.025 moles) of triethyl amine, at 50° C. for 15 minutes. The reaction mixture is then cooled to room temperature, diluted with 100 ml of water; the precipitate is filtered off, washed with water and dried. 3.1 g of 2,3-dihydro-2,2-dimethyl-benzofurane-7-yl methyl-carbamate are obtained, melting at 150° to 152° C. Benzoic acid sulfimide can be recovered by precipitation from the mother liquor with an acid.
Quantity
3.35 g
Type
reactant
Reaction Step One
[Compound]
Name
N-methylcarbamoyl-benzoic acid sulfimide
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
2.56 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:12])[CH2:6][C:5]2[CH:7]=[CH:8][CH:9]=[C:10]([OH:11])[C:4]=2[O:3]1.[CH2:13]([N:15]([CH2:18]C)CC)C.CC(C)=[O:22]>O>[CH3:13][NH:15][C:18](=[O:22])[O:11][C:10]1[C:4]2[O:3][C:2]([CH3:12])([CH3:1])[CH2:6][C:5]=2[CH:7]=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
3.35 g
Type
reactant
Smiles
CC1(OC2=C(C1)C=CC=C2O)C
Name
N-methylcarbamoyl-benzoic acid sulfimide
Quantity
6 g
Type
reactant
Smiles
Name
Quantity
2.56 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
15 mL
Type
reactant
Smiles
CC(=O)C
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitate is filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CNC(OC1=CC=CC=2CC(OC21)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04315861

Procedure details

3.35 g (0.025 moles) of 2,3-dihydro-2,2-dimethyl-benzofuran-7-ol are reacted with 6 g (0.025 moles) of N-methylcarbamoyl-benzoic acid sulfimide in 15 ml of acetone, in the presence of 2.56 g (0.025 moles) of triethyl amine, at 50° C. for 15 minutes. The reaction mixture is then cooled to room temperature, diluted with 100 ml of water; the precipitate is filtered off, washed with water and dried. 3.1 g of 2,3-dihydro-2,2-dimethyl-benzofurane-7-yl methyl-carbamate are obtained, melting at 150° to 152° C. Benzoic acid sulfimide can be recovered by precipitation from the mother liquor with an acid.
Quantity
3.35 g
Type
reactant
Reaction Step One
[Compound]
Name
N-methylcarbamoyl-benzoic acid sulfimide
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
2.56 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:12])[CH2:6][C:5]2[CH:7]=[CH:8][CH:9]=[C:10]([OH:11])[C:4]=2[O:3]1.[CH2:13]([N:15]([CH2:18]C)CC)C.CC(C)=[O:22]>O>[CH3:13][NH:15][C:18](=[O:22])[O:11][C:10]1[C:4]2[O:3][C:2]([CH3:12])([CH3:1])[CH2:6][C:5]=2[CH:7]=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
3.35 g
Type
reactant
Smiles
CC1(OC2=C(C1)C=CC=C2O)C
Name
N-methylcarbamoyl-benzoic acid sulfimide
Quantity
6 g
Type
reactant
Smiles
Name
Quantity
2.56 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
15 mL
Type
reactant
Smiles
CC(=O)C
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitate is filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CNC(OC1=CC=CC=2CC(OC21)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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